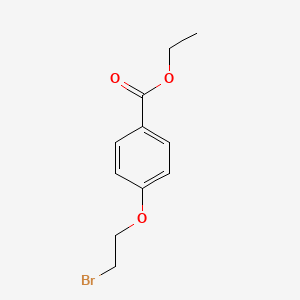

Ethyl 4-(2-bromoethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-bromoethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLVOUTZDHRJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507577 | |

| Record name | Ethyl 4-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41386-38-3 | |

| Record name | Ethyl 4-(2-bromoethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Development for Ethyl 4 2 Bromoethoxy Benzoate

Regiospecific Esterification Techniques for Benzoic Acid Derivatives

The creation of the ethyl ester group on the carboxyl functional group of a benzoic acid derivative is a critical step that demands high regiospecificity to avoid unwanted side reactions. A common precursor for Ethyl 4-(2-bromoethoxy)benzoate is 4-hydroxybenzoic acid. nih.govijrdt.org The esterification of 4-hydroxybenzoic acid to its ethyl ester, Ethyl 4-hydroxybenzoate (B8730719), is a foundational step. ymdb.ca

One established method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst. For instance, refluxing 2-(4-bromo-phenoxy)benzoic acid with absolute ethanol (B145695) and concentrated sulfuric acid for 32 hours, with continuous removal of water, yields the corresponding ethyl ester. prepchem.com

Alternative catalysts to strong mineral acids like sulfuric acid have been explored to mitigate issues such as equipment corrosion and environmental pollution. guidechem.com p-Toluenesulfonic acid, a strong organic acid, offers a viable alternative with fewer side reactions. guidechem.com Another effective and environmentally benign catalyst is sulfamic acid, which is a stable, crystalline solid that is insoluble in many organic reaction systems, allowing for easy separation and reuse. guidechem.com Strong acidic cation exchange resins also serve as reusable and non-corrosive catalysts for this esterification. guidechem.com

A more contemporary approach involves the use of microwave irradiation to accelerate the reaction. For the synthesis of ethyl benzoate (B1203000), using expandable graphite (B72142) as a catalyst under microwave heating at 85°C has been shown to produce high yields in a significantly shorter reaction time compared to conventional heating methods. cibtech.org The optimized conditions for this method include a 1:5 molar ratio of benzoic acid to ethanol and cyclohexane (B81311) as a water-entraining agent. cibtech.org

Ethereal Linkage Formation Strategies for Aryl Alcohols with Dihaloalkanes

The formation of the ether linkage between the phenolic hydroxyl group of an aryl alcohol and a dihaloalkane is a pivotal step in the synthesis of this compound. This is typically achieved through adaptations of the Williamson ether synthesis.

Williamson Ether Synthesis Adaptations for Brominated Alkoxy Groups

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, the starting material is typically Ethyl 4-hydroxybenzoate. The phenolic proton is first removed by a base to form the more nucleophilic phenoxide ion. This phenoxide then reacts with a dihaloalkane, such as 1,2-dibromoethane (B42909), to form the desired ether linkage. chemspider.com

To achieve selective mono-alkylation and prevent the formation of the dialkylated product, the reaction conditions must be carefully controlled. chemspider.com For example, reacting tert-butyl-4-hydroxyphenylcarbamate with 1,2-dibromoethane in the presence of potassium carbonate in acetone (B3395972) at reflux for 12 hours selectively yields the monoalkylated product. chemspider.com A similar strategy can be applied to Ethyl 4-hydroxybenzoate.

Phase-Transfer Catalysis in Etherification Reactions of Phenolic Precursors

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a water-insoluble organic reactant and a water-soluble inorganic reagent). crdeepjournal.org This methodology is particularly advantageous for the etherification of phenols. crdeepjournal.org In a solid-liquid PTC system, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is often used as the catalyst. utahtech.edumdpi.com The catalyst facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where it can react with the alkyl halide. crdeepjournal.orgutahtech.edu

The use of PTC can lead to increased reaction rates, higher yields, and milder reaction conditions. crdeepjournal.orgijche.com For instance, the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate was successfully achieved by reacting ethyl 4-hydroxybenzoate with 11-bromoundecanoic acid hexylamide in the presence of potassium carbonate and tetrabutylammonium bromide in DMF at 65°C. mdpi.com The application of ultrasound in conjunction with PTC, known as sonocatalysis, can further enhance the reaction rate and yield. ijche.comijche.com

Optimization of Reaction Conditions and Yield Enhancement Protocols

To maximize the yield and purity of this compound, careful optimization of various reaction parameters is essential.

Solvent Selection and Catalytic System Evaluation

The choice of solvent can significantly influence the outcome of both the esterification and etherification steps. For esterification, solvents like absolute benzene (B151609) or cyclohexane are often used to facilitate the removal of water via azeotropic distillation, thereby driving the equilibrium towards product formation. prepchem.comcibtech.org In Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetone are commonly employed as they can dissolve the reactants and facilitate the SN2 reaction. chemspider.commdpi.comchemicalbook.com When using a strong base like sodium hydride, ethereal solvents such as tetrahydrofuran (B95107) (THF) are a common choice. masterorganicchemistry.com

The selection of the base and catalyst system is also critical. For the Williamson ether synthesis, common bases include potassium carbonate and sodium hydroxide (B78521). chemspider.comutahtech.edu As previously mentioned, phase-transfer catalysts like tetrabutylammonium bromide are highly effective in promoting the reaction between the phenoxide and the dihaloalkane. utahtech.edumdpi.com

Temperature and Pressure Influence on Reaction Kinetics and Selectivity

Temperature plays a crucial role in controlling the rate and selectivity of the reaction. Esterification reactions are typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to increase the reaction rate. prepchem.comcibtech.org For instance, the microwave-assisted synthesis of ethyl benzoate was optimized at 85°C. cibtech.org

In the Williamson ether synthesis, the temperature must be carefully controlled to favor the desired SN2 reaction over potential side reactions like elimination, especially when using secondary or tertiary alkyl halides. masterorganicchemistry.comlibretexts.org For the reaction of a phenoxide with a primary dihaloalkane like 1,2-dibromoethane, refluxing in a suitable solvent is a common practice. chemspider.com However, excessively high temperatures can lead to undesired byproducts.

The following interactive data tables summarize key findings from various research on the synthesis of related compounds, providing insights into effective reaction conditions.

Table 1: Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-(4-bromo-phenoxy)benzoic acid | Ethanol | H₂SO₄ | Benzene | Reflux | 32 | - | prepchem.com |

| Benzoic Acid | Ethanol | Expandable Graphite | Cyclohexane | 85 | 1.5 | 80.1 | cibtech.org |

| 4-hydroxybenzoic acid | Ethanol | p-toluenesulfonic acid | - | - | - | - | guidechem.com |

| 4-hydroxybenzoic acid | Ethanol | Sulfamic acid | - | - | High | - | guidechem.com |

Table 2: Williamson Ether Synthesis of Phenolic Compounds

| Phenol | Alkyl Halide | Base | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| tert-butyl-4-hydroxyphenylcarbamate | 1,2-dibromoethane | K₂CO₃ | - | Acetone | Reflux | 12 | 40 | chemspider.com |

| Ethyl 4-hydroxybenzoate | 11-bromoundecanoic acid hexylamide | K₂CO₃ | TBAB | DMF | 65 | 10 | Good | mdpi.com |

| 4-ethylphenol | Methyl iodide | NaOH | TBAB | - | Reflux | 1 | - | utahtech.edu |

| p-nitrophenol | Ethyl 2-bromoacetate | K₂CO₃ | THAB | Chlorobenzene | 50 | - | - | ijche.com |

Novel Synthetic Approaches and Green Chemistry Principles in Synthesis

The development of novel synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. These modern approaches offer significant advantages over traditional methods, including accelerated reaction times, enhanced yields, and the use of less toxic reagents and solvents.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purities.

The synthesis of this compound involves two key bond formations: an ester linkage and an ether linkage. Both of these can be efficiently formed using microwave irradiation. The esterification of a carboxylic acid with an alcohol, a fundamental reaction in organic synthesis, can be significantly expedited under microwave conditions. researchgate.net Similarly, the Williamson ether synthesis, a common method for preparing ethers from an alkoxide and an alkyl halide, is also amenable to microwave enhancement. researchgate.netsacredheart.edu

While a specific microwave-assisted protocol for this compound is not extensively documented, the synthesis of closely related compounds provides a strong basis for its application. For instance, the microwave-assisted synthesis of ethyl benzoate and its derivatives has been shown to be highly efficient. nih.gov The synthesis of ethyl 4-nitrobenzoate, another related ester, has been successfully achieved using microwave irradiation in conjunction with solid acid catalysts. dnu.dp.ua These studies suggest that a two-step microwave-assisted approach, involving the esterification of 4-hydroxybenzoic acid followed by a Williamson ether synthesis with 1,2-dibromoethane, or a one-pot reaction, could be a viable and efficient route to this compound.

| Parameter | Typical Conditions for Microwave-Assisted Esterification | Typical Conditions for Microwave-Assisted Williamson Ether Synthesis |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid, solid acids (e.g., zeolites) | Phase-transfer catalyst (e.g., tetrabutylammonium bromide), base (e.g., K2CO3, NaOH) |

| Solvent | Often solvent-free or high-boiling point polar solvents (e.g., DMF, DMSO) | Polar aprotic solvents (e.g., DMF, acetone) |

| Temperature | 100-150 °C | 80-120 °C |

| Time | 5-30 minutes | 5-20 minutes |

| Power | 100-300 W | 100-300 W |

This table presents typical conditions extrapolated from related microwave-assisted synthesis of esters and ethers and should be considered as a starting point for the optimization of the synthesis of this compound.

Mechanochemical Synthesis Pathways

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. researchgate.netacs.org Reactions are typically performed by grinding or milling solid reactants together, sometimes with a small amount of liquid to facilitate the process (liquid-assisted grinding). researchgate.net

The synthesis of this compound could potentially be achieved through a mechanochemical approach. The esterification of benzoic acids with alcohols has been successfully demonstrated using mechanochemical methods, providing high yields in the absence of bulk solvents. rsc.org This suggests that the formation of the ethyl ester of 4-hydroxybenzoic acid could be accomplished via ball milling.

Subsequently, the ether linkage could be formed through a mechanochemical Williamson ether synthesis. tiwariacademy.comwikipedia.orgyoutube.com This would involve milling the synthesized ethyl 4-hydroxybenzoate with a suitable base and 1,2-dibromoethane. The solid-state nature of this process could circumvent issues related to solvent toxicity and waste generation, aligning well with the principles of green chemistry. While a direct mechanochemical synthesis of the target compound has not been reported, the feasibility of the individual steps makes this an attractive area for future research.

Biocatalytic Approaches to Related Ester and Ether Linkages

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov For the synthesis of this compound, enzymes such as lipases and etherases could be employed to form the ester and ether bonds, respectively.

Lipases are widely used for the synthesis of esters due to their broad substrate specificity and high efficiency in non-aqueous media. libretexts.org The lipase-catalyzed esterification of benzoic acid derivatives, including 4-hydroxybenzoic acid, with ethanol can produce the corresponding ethyl esters with high yields. nih.gov For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been shown to be effective in catalyzing the transesterification of methyl (hydroxy)benzoates with long-chain alcohols, a reaction that can be adapted for ethyl esters. nih.govnih.gov

The formation of the ether linkage can be more challenging biocatalytically. However, research into enzymes capable of forming aryl ether bonds is an active area. Vanillyl alcohol oxidases, for example, have been engineered to catalyze the cleavage of aryl ethers, and understanding their mechanism could pave the way for designing enzymes for synthesis. acs.org Furthermore, some biocatalytic systems have been developed for the O-demethylation of aryl methyl ethers, indicating the potential for enzymatic manipulation of ether bonds. acs.org While a direct biocatalytic etherification to produce the 2-bromoethoxy group is not yet established, the continuous development of novel biocatalysts holds promise for future applications in the synthesis of compounds like this compound.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 4 2 Bromoethoxy Benzoate

Nucleophilic Substitution Reactions at the Bromine Center

The primary alkyl bromide in the 2-bromoethoxy side chain is a key reactive site for nucleophilic substitution, predominantly following an S_N2 mechanism. The carbon atom bonded to the bromine is readily attacked by a wide range of nucleophiles.

The reaction of Ethyl 4-(2-bromoethoxy)benzoate with nucleophiles is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. google.com In this concerted, one-step process, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, leading to an inversion of configuration at that center. zenodo.org The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. prepchem.com

The presence of the electron-withdrawing benzoate (B1203000) group can influence the reaction rate. While electron-withdrawing groups on a pi system adjacent to the reaction center can sometimes enhance S_N2 reactions through favorable electrostatic interactions, the effect in this molecule is primarily transmitted through the ether linkage. sigmaaldrich.com

This compound serves as a valuable alkylating agent for introducing the 2-(4-(ethoxycarbonyl)phenoxy)ethyl group into various molecules. This is particularly useful in the synthesis of pharmaceutical compounds. For instance, analogous structures are used in the synthesis of drugs like Aripiprazole, where a haloalkoxy chain reacts with a piperazine (B1678402) nucleophile. nih.govgoogle.com

The versatility of this reaction is demonstrated by its compatibility with a range of nucleophiles, as detailed in the table below.

| Nucleophile (Nu:) | Reagent Example | Product | Reaction Conditions |

| Amine (R-NH₂) | Primary or Secondary Amine | Ethyl 4-(2-(alkylamino)ethoxy)benzoate | Polar aprotic solvent (e.g., DMF, Acetonitrile), Base (e.g., K₂CO₃), Heat |

| Phenoxide (Ar-O⁻) | Phenol / K₂CO₃ | Ethyl 4-(2-phenoxyethoxy)benzoate | DMF, Heat (Williamson Ether Synthesis) |

| Thiolate (R-S⁻) | Thiol / Base | Ethyl 4-(2-(alkylthio)ethoxy)benzoate | Polar solvent, Base |

| Cyanide (CN⁻) | Sodium Cyanide | Ethyl 4-(3-cyanopropoxy)benzoate | Polar aprotic solvent (e.g., DMSO) |

| Azide (B81097) (N₃⁻) | Sodium Azide | Ethyl 4-(2-azidoethoxy)benzoate | DMF/Water |

Table 1: Examples of S_N2 Reactions with this compound. This interactive table showcases the reaction of this compound with various nucleophiles.

The bifunctional nature of this compound allows for its participation in both intermolecular and intramolecular cyclization reactions.

Intermolecular Cyclization: The compound can react with binucleophilic reagents to form heterocyclic structures. For example, reaction with a diamine or a compound containing both a thiol and an amine group can lead to the formation of macrocycles or other complex ring systems, which are of interest in supramolecular chemistry and materials science.

Intramolecular Cyclization: While less commonly reported for this specific molecule, intramolecular cyclization is a theoretical possibility under certain conditions. For instance, if the ethyl ester is hydrolyzed to a carboxylate under basic conditions, the resulting phenoxide ion could potentially act as an internal nucleophile. This could lead to a ring-closing S_N2 reaction, displacing the bromide and forming a five-membered cyclic ether fused to the benzene (B151609) ring. However, this reaction would be in competition with intermolecular reactions and may require specific conditions, such as high dilution, to favor the intramolecular pathway. The synthesis of benzofuran (B130515) derivatives sometimes proceeds through similar intramolecular cyclizations.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of esters. globalauthorid.com

In the presence of a strong acid catalyst and water, this compound can be hydrolyzed back to its constituent carboxylic acid, 4-(2-bromoethoxy)benzoic acid, and ethanol (B145695). globalauthorid.com This reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon.

The kinetics of this reaction are influenced by the electronic nature of the substituents on the benzene ring. The 4-(2-bromoethoxy) group exerts two opposing electronic effects: the ether oxygen can donate electron density to the ring via resonance (+R effect), while the electronegative bromine and oxygen atoms withdraw electron density inductively (-I effect). Studies on substituted benzoates show that electron-donating groups generally slow down acid-catalyzed hydrolysis, while electron-withdrawing groups tend to accelerate it. The net effect of the 4-(2-bromoethoxy) group on the hydrolysis rate would depend on the balance of these resonance and inductive effects.

The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521). This process, known as saponification, is effectively irreversible and goes to completion. globalauthorid.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The subsequent collapse of this intermediate expels the ethoxide leaving group, yielding 4-(2-bromoethoxy)benzoic acid, which is immediately deprotonated by the base to form the corresponding carboxylate salt. masterorganicchemistry.com

The rate of saponification is highly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. rsc.org The 4-(2-bromoethoxy) group, with its inductive electron-withdrawing character, is expected to accelerate the rate of base-mediated hydrolysis compared to unsubstituted ethyl benzoate. Kinetic studies on various substituted ethyl benzoates have established a clear correlation between the electronic properties of the substituents and the hydrolysis rate constants. researchgate.net

Table 2: Expected Relative Hydrolysis Rates.

| Compound | Substituent at para-position | Expected Relative Rate of Base-Mediated Hydrolysis | Rationale |

|---|---|---|---|

| Ethyl benzoate | -H | Baseline | Reference compound. |

| Ethyl 4-nitrobenzoate | -NO₂ | Faster | Strongly electron-withdrawing group increases electrophilicity of carbonyl carbon. |

| Ethyl 4-methoxybenzoate | -OCH₃ | Slower | Electron-donating group decreases electrophilicity of carbonyl carbon. |

| This compound | -OCH₂CH₂Br | Faster than Ethyl 4-methoxybenzoate; likely faster than Ethyl benzoate | The ether oxygen donates electron density, but the strong inductive effect of the bromine atom withdraws it, leading to a net electron-withdrawing effect that enhances the rate. |

Aromatic Ring Functionalization and Electrophilic Substitution Investigations

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The position of substitution is directed by the existing substituents: the 4-(2-bromoethoxy) group and the 1-ethoxycarbonyl group.

4-(2-bromoethoxy) group: This is an alkoxy group, which is an ortho-, para-director and an activating group due to the resonance donation of the oxygen lone pairs into the ring.

1-ethoxycarbonyl group (ester): This is a deactivating group and a meta-director because of its electron-withdrawing nature.

Since the two groups are para to each other, their directing effects converge on the same positions. The alkoxy group directs incoming electrophiles to positions 2 and 6 (ortho to itself), while the ester group directs to positions 3 and 5 (meta to itself). Given the numbering of this compound, the alkoxy group at position 4 directs to positions 3 and 5. The ester at position 1 also directs to positions 3 and 5.

Therefore, electrophilic substitution is strongly favored at the positions ortho to the activating alkoxy group and meta to the deactivating ester group (i.e., positions 3 and 5). The alkoxy group is a powerful activating group, meaning the ring is more reactive towards electrophiles than unsubstituted benzene, despite the presence of the deactivating ester.

Table 3: Directing Effects for Electrophilic Aromatic Substitution.

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -COOCH₂CH₃ (Ester) | 1 | Deactivating | Meta (to positions 3 & 5) |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. For this compound, these reactions would be expected to yield predominantly the 3-substituted product.

Reductive Transformations of the Bromoethoxy Moiety

The bromoethoxy group in this compound presents a primary site for reductive transformations, specifically targeting the carbon-bromine (C-Br) bond. The electron-withdrawing nature of the adjacent ether oxygen and the aromatic ring can influence the reactivity of this bond. Several reductive strategies are expected to be effective, primarily leading to dehalogenation.

Hydrogenolysis:

Catalytic hydrogenation is a common and effective method for the reductive cleavage of carbon-halogen bonds. libretexts.org In this process, this compound would be treated with hydrogen gas in the presence of a metal catalyst.

Reaction Conditions: Typical catalysts for such transformations include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol, ethyl acetate, or tetrahydrofuran (B95107) at ambient or slightly elevated temperature and pressure.

Mechanism: The reaction proceeds via the oxidative addition of the C-Br bond to the metal surface, followed by reaction with adsorbed hydrogen atoms. This results in the cleavage of the C-Br bond and the formation of a new carbon-hydrogen (C-H) bond.

Product: The primary product of this reaction would be Ethyl 4-ethoxybenzoate , with the concomitant formation of hydrogen bromide.

Table 1: Expected Products of Reductive Transformations

| Starting Material | Reagent/Condition | Major Product | Byproduct |

| This compound | H₂, Pd/C | Ethyl 4-ethoxybenzoate | HBr |

| This compound | NaBH₄, LiAlH₄ | Ethyl 4-(2-hydroxyethoxy)benzoate | NaBr, LiBr/Al(OH)₃ |

Metal Hydride Reduction:

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful reducing agents capable of cleaving carbon-halogen bonds. However, their reactivity towards the ester functional group must also be considered.

Reaction with Sodium Borohydride (NaBH₄): Sodium borohydride is a milder reducing agent. While it can reduce alkyl halides, the reaction often requires harsher conditions (e.g., higher temperatures or the use of phase-transfer catalysts) compared to the reduction of aldehydes and ketones. It is anticipated that NaBH₄ could reduce the bromoethoxy moiety to the corresponding alcohol, Ethyl 4-(2-hydroxyethoxy)benzoate , though the reaction might be slow. The ester group is generally stable to NaBH₄ under standard conditions.

Reaction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a much stronger reducing agent and would readily reduce the C-Br bond. researchgate.net However, it would also simultaneously reduce the ethyl ester to a primary alcohol. Therefore, treatment of this compound with LiAlH₄ would be expected to yield (4-(2-hydroxyethoxy)phenyl)methanol .

Dissolving Metal Reduction:

Reduction using a metal such as zinc in the presence of an acid (e.g., acetic acid) is another established method for the dehalogenation of alkyl halides. This method proceeds through a single-electron transfer mechanism.

Thermal and Photochemical Degradation Pathways in Controlled Environments

The stability of this compound under thermal and photochemical stress is crucial for its handling and application. The degradation pathways are likely to involve the cleavage of the weakest bonds within the molecule.

Thermal Degradation:

In a controlled environment, the thermal decomposition of this compound would likely proceed through the homolytic cleavage of the C-Br bond, which is generally the weakest bond in the bromoethoxy moiety. illinois.edu

Initial Step: Upon heating, the C-Br bond would break, generating an ethoxy-substituted benzyloxy radical and a bromine radical.

Subsequent Reactions: The resulting radical species can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent or other molecules, or recombination to form various byproducts. The presence of the ether linkage might also lead to β-scission, resulting in the formation of ethyl 4-formylbenzoate (B8722198) and a bromoethyl radical.

Photochemical Degradation:

The photochemical behavior of this compound is expected to be influenced by the ultraviolet (UV) absorption characteristics of the ethyl benzoate chromophore. Aromatic esters can undergo various photochemical reactions, including the photo-Fries rearrangement. conicet.gov.ar

Photo-Fries Rearrangement: Upon absorption of UV light, the ester can undergo homolytic cleavage of the acyl-oxygen bond, generating an acyl radical and a phenoxy-type radical. These radicals, confined within a solvent cage, can then recombine at the ortho or para positions of the aromatic ring to form hydroxy-substituted ketones. For this compound, this would likely lead to the formation of 2-hydroxy-5-(2-bromoethoxy)acetophenone and 3-hydroxy-4-(2-bromoethoxy)acetophenone.

C-Br Bond Cleavage: Direct photolysis of the C-Br bond is also a plausible pathway, especially if the molecule is irradiated at a wavelength absorbed by the bromoethoxy moiety. This would generate the same radical intermediates as in the initial step of thermal degradation, leading to a similar cascade of secondary reactions.

Intramolecular Cycloaddition: In some cases, substituted benzoates have been observed to undergo intramolecular [2+2] cycloaddition reactions between the ester carbonyl and the aromatic ring upon photoexcitation. nih.gov

The specific products and their distribution will depend on factors such as the wavelength of light used, the solvent, and the presence of oxygen or other radical scavengers.

Table 2: Potential Degradation Products

| Degradation Type | Potential Products |

| Thermal | Ethyl 4-formylbenzoate, Ethyl 4-hydroxybenzoate (B8730719), Bromoethylene |

| Photochemical | 2-hydroxy-5-(2-bromoethoxy)acetophenone, 3-hydroxy-4-(2-bromoethoxy)acetophenone |

Derivatization and Structural Modification of Ethyl 4 2 Bromoethoxy Benzoate

Synthesis of Novel Alkoxy-Substituted Benzoate (B1203000) Analogues

The bromoethoxy group of ethyl 4-(2-bromoethoxy)benzoate is a prime site for nucleophilic substitution, enabling the synthesis of a diverse array of alkoxy-substituted benzoate analogues. The Williamson ether synthesis is a fundamental and widely applicable method for this purpose. In this reaction, the bromine atom, a good leaving group, is displaced by an alkoxide nucleophile to form a new ether linkage. While direct examples starting from this compound are not prevalent in the cited literature, the synthesis of analogous compounds from ethyl 4-hydroxybenzoate (B8730719) illustrates this principle effectively. For instance, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate has been synthesized by reacting ethyl 4-hydroxybenzoate with 11-bromoundecanoic acid hexylamide in the presence of a base like potassium carbonate. researchgate.netmdpi.com This reaction demonstrates the formation of a long-chain alkoxy substituent on the benzoate ring system.

Similarly, the reaction of ethyl 4-hydroxybenzoate with benzyl (B1604629) bromoacetate (B1195939) in the presence of potassium carbonate yields ethyl 4-[2-oxo-2-(phenylmethoxy)ethoxy]benzoate, showcasing the introduction of a functionalized alkoxy group. researchgate.netprepchem.com These examples underscore the potential of this compound to react with various alcohols and phenols to generate a library of novel alkoxy-substituted benzoate analogues with varying chain lengths, and branching, and containing other functional groups.

| Starting Material | Reagent | Product | Reaction Type |

| Ethyl 4-hydroxybenzoate | 11-bromoundecanoic acid hexylamide | Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate | Williamson ether synthesis |

| Ethyl 4-hydroxybenzoate | Benzyl bromoacetate | Ethyl 4-[2-Oxo-2-(phenylmethoxy)ethoxy]benzoate | Williamson ether synthesis |

Functionalization of the Bromoethoxy Side Chain

The bromoethoxy side chain is the most reactive site for derivatization through nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, significantly altering the physicochemical properties of the parent molecule.

The bromine atom on the ethoxy side chain can be readily displaced by nitrogen-containing nucleophiles such as primary and secondary amines, and azide (B81097) ions. These reactions typically proceed via an S_N2 mechanism. For example, the reaction of this compound with a primary amine would be expected to yield the corresponding secondary amine derivative. While direct literature examples for the title compound are scarce, analogous reactions are well-documented. The synthesis of ethyl 4-[2-(2-thienyl)ethylamino]benzoate involves the reaction of ethyl p-aminobenzoate with 2-(2-thienyl)ethanol O-methanesulfonate, where a methanesulfonate (B1217627) group acts as the leaving group instead of bromide. prepchem.com This highlights the feasibility of forming a C-N bond at the ethoxy chain.

Furthermore, the synthesis of ethyl 4-(ethylamino)benzoate from ethyl 4-aminobenzoate (B8803810) and acetaldehyde (B116499) via reductive amination demonstrates a method for introducing small alkylamino groups. The substitution of bromine in compounds like 4-bromo-2-ethyl benzylamine (B48309) with amines further supports the principle that the bromoethoxy group in this compound is susceptible to amination. nih.gov The introduction of an azide group would provide a precursor for further chemical transformations, such as reduction to a primary amine or participation in click chemistry reactions.

| Starting Material Analogue | Reagent | Product Analogue | Reaction Type |

| Ethyl p-aminobenzoate | 2-(2-thienyl)ethanol O-methanesulfonate | Ethyl 4-[2-(2-thienyl)ethylamino]benzoate | Nucleophilic substitution |

| Ethyl 4-aminobenzoate | Acetaldehyde, Sodium cyanoborohydride | Ethyl 4-(ethylamino)benzoate | Reductive amination |

The bromoethoxy side chain can also be functionalized with sulfur and oxygen-containing nucleophiles. Thiols and their corresponding thiolates are excellent nucleophiles for S_N2 reactions and would react with this compound to form thioethers. masterorganicchemistry.com This reaction is analogous to the Williamson ether synthesis but with a sulfur nucleophile. The resulting thioethers could be further oxidized to sulfoxides or sulfones, introducing additional functionality and polarity. The general reactivity of alkyl halides with thiols to form thioethers is a well-established transformation in organic synthesis. researchgate.netchemistrysteps.com

Similarly, oxygen nucleophiles, such as phenoxides, can displace the bromide to form aryloxyethoxy derivatives. The reaction of phenols with alkyl halides is a standard method for the synthesis of aryl ethers. nih.govorganic-chemistry.org This would allow for the attachment of a second aromatic ring system to the parent molecule via a flexible ether linkage, creating more complex structures. For example, the reaction of various phenols with halothane (B1672932) leads to the formation of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, demonstrating the reactivity of phenols in such substitutions. nih.gov

| Nucleophile Type | General Reaction | Expected Product Class |

| Thiol (R-SH) | Nucleophilic substitution | Ethyl 4-(2-(alkyl/arylthio)ethoxy)benzoate |

| Phenol (Ar-OH) | Nucleophilic substitution | Ethyl 4-(2-(aryloxy)ethoxy)benzoate |

Modifications of the Ester Group: Amidation and Other Ester Transformations

The ethyl ester functionality of this compound is another site for chemical modification. The most common transformation is amidation, where the ester is converted to an amide by reaction with a primary or secondary amine. This reaction typically requires heating or catalysis. The resulting amides often exhibit different biological properties and metabolic stability compared to the parent esters. While direct amidation of this compound is not specifically detailed in the provided literature, general methods for the amidation of esters are well-established and applicable. prepchem.com

Other transformations of the ester group include hydrolysis to the corresponding carboxylic acid, which can then be coupled with a wider range of amines or alcohols using standard peptide coupling reagents. Transesterification with different alcohols under acidic or basic conditions can also be employed to generate other ester derivatives.

Introduction of Additional Functionalities to the Phenyl Ring

The phenyl ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The existing 4-(2-bromoethoxy) group is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen. Since the para position is already occupied, electrophilic substitution would be directed to the ortho positions (positions 3 and 5) of the benzene (B151609) ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.

For instance, nitration would introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further derivatization. Halogenation would introduce additional halogen atoms, which can influence the electronic properties and lipophilicity of the molecule.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives (Pre-clinical, non-human focus)

The derivatization of this compound at its various functional groups allows for systematic structure-activity relationship (SAR) studies in a preclinical, non-human setting. By synthesizing a library of analogues and evaluating their biological activities, researchers can identify key structural features responsible for a desired effect.

For instance, a review on the biological activities of p-hydroxybenzoic acid and its derivatives, such as parabens, reveals that the length of the alkyl chain in the ester group can significantly impact antimicrobial and estrogenic activity. globalresearchonline.netresearchgate.net This suggests that modifying the ethyl ester of the title compound could modulate its biological profile.

In a study on uracil-based benzoic acid and ester derivatives as DPP-4 inhibitors, it was found that esters could exhibit comparable potency to their corresponding carboxylic acids but with improved oral absorption. nih.gov This highlights the importance of the ester group in influencing pharmacokinetic properties. SAR studies on 4(3H)-quinazolinone antibacterials also demonstrate how systematic structural modifications can lead to compounds with improved potency and pharmacokinetic profiles. nih.gov

By modifying the bromoethoxy side chain with different nucleophiles, one can explore the impact of size, polarity, and hydrogen bonding capacity of the substituent on biological activity. Similarly, the introduction of substituents on the phenyl ring can alter the electronic and steric properties of the molecule, which can in turn affect its interaction with biological targets.

| Modification Site | Potential Impact on Activity | Analogous Finding |

| Ester Group | Modulate potency and pharmacokinetic properties | Esters of uracil-based benzoic acids showed enhanced oral absorption compared to acids. nih.gov |

| Alkoxy Chain | Influence biological activity through changes in size and polarity | Alkyl chain length in parabens affects their antimicrobial and estrogenic effects. globalresearchonline.netresearchgate.net |

| Phenyl Ring | Alter electronic and steric properties, affecting target binding | Substitution patterns on quinazolinone core are crucial for antibacterial activity. nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Ethyl 4-(2-bromoethoxy)benzoate. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

One-dimensional NMR analysis provides foundational information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group, the bromoethoxy chain, and the aromatic protons. The para-substituted benzene (B151609) ring results in a simplified, symmetrical pattern for the aromatic protons, which typically appear as two distinct doublets. The electron-withdrawing effects of the bromine atom and the oxygen atoms cause the adjacent methylene (B1212753) (-CH₂-) protons to shift downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ester group is characteristically found at a very low field (downfield). The aromatic carbons show signals in the typical aromatic region (110-160 ppm), while the aliphatic carbons of the ethyl and bromoethoxy groups appear at higher fields (upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| -OCH₂CH₃ (Ethyl) | ~1.38 | Triplet | ~14.3 |

| -OCH₂ CH₃ (Ethyl) | ~4.35 | Quartet | ~60.8 |

| -CH₂ Br (Bromoethoxy) | ~3.65 | Triplet | ~28.5 |

| -OCH₂ CH₂Br (Bromoethoxy) | ~4.30 | Triplet | ~67.5 |

| Aromatic C2-H, C6-H | ~7.95 | Doublet | ~131.5 |

| Aromatic C3-H, C5-H | ~6.90 | Doublet | ~114.2 |

| Aromatic C1 | - | - | ~123.5 |

| Aromatic C4 | - | - | ~162.5 |

| C =O (Carbonyl) | - | - | ~166.0 |

Note: Predicted values are based on standard chemical shift increments and data from analogous structures like ethyl benzoate (B1203000). Actual experimental values may vary slightly based on solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR identifies the molecular components, 2D NMR techniques are employed to piece them together, confirming the atom-to-atom connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations) through bonds, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methyl and methylene protons of the ethyl group, confirming their connectivity. sdsu.edu Similarly, it would show a correlation between the two different methylene groups of the bromoethoxy chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum definitively. For instance, the proton signal at ~4.35 ppm would show a cross-peak to the carbon signal at ~60.8 ppm, confirming the assignment of the ethyl methylene group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.edu This is crucial for connecting the different functional groups across the molecule. Key expected correlations would include:

A cross-peak from the ethyl methylene protons (~4.35 ppm) to the carbonyl carbon (~166.0 ppm).

A cross-peak from the bromoethoxy -OCH₂- protons (~4.30 ppm) to the aromatic C4 carbon (~162.5 ppm).

Correlations from the aromatic protons to adjacent and more distant carbons, confirming the substitution pattern.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically keeps the molecule intact. It is ideal for confirming the molecular weight of the compound. For this compound (C₁₁H₁₃BrO₃), the analysis would reveal a pair of peaks for the protonated molecule, [M+H]⁺, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 abundance.

Table 2: Expected ESI-MS Data for this compound

| Ion | Expected m/z (⁷⁹Br Isotope) | Expected m/z (⁸¹Br Isotope) | Relative Intensity |

| [M+H]⁺ | 273.01 | 275.01 | ~1:1 |

| [M+Na]⁺ (Sodium Adduct) | 295.00 | 297.00 | ~1:1 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an excellent method for assessing the purity of this compound and identifying any volatile impurities, such as residual solvents or starting materials from the synthesis. The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where electron impact (EI) ionization causes fragmentation. ijraset.com This fragmentation pattern serves as a molecular fingerprint.

Key expected fragments for this compound under EI conditions would result from the cleavage of the ester and ether bonds, providing further structural confirmation. The method can be optimized to detect trace levels of potential impurities, ensuring the high purity of the final product. ijraset.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations (stretching, bending) of specific functional groups.

The IR spectrum of this compound is expected to be dominated by several strong characteristic bands. The most prominent feature would be the intense carbonyl (C=O) stretching vibration of the ester group. libretexts.org Additionally, strong absorptions corresponding to the C-O bonds of the ester and the ether linkage would be clearly visible. Aromatic C=C bond vibrations and C-H stretching vibrations from both the aromatic and aliphatic parts of the molecule would also be present. libretexts.org The C-Br stretch, while weaker, is expected in the fingerprint region of the spectrum.

Table 3: Key Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (Ester) | C=O Stretch | ~1715 | Strong |

| Aromatic Ring | C=C Stretch | ~1605, ~1580 | Medium |

| Ester / Ether | Asymmetric C-O Stretch | ~1275 | Strong |

| Ester / Ether | Symmetric C-O Stretch | ~1100 | Strong |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H (Ethyl, Ethoxy) | C-H Stretch | <3000 | Medium |

| Bromoalkane | C-Br Stretch | ~650 - 550 | Medium-Weak |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal proof of a compound's chemical structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

While a specific single-crystal structure of this compound is not widely reported in publicly available literature, the crystallographic analysis of analogous benzoate esters offers significant insight into the expected structural features. For instance, the crystal structure of a related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, has been determined, revealing key conformational details. nih.govresearchgate.net In one study, this compound was found to crystallize with three independent molecules in the asymmetric unit, highlighting the molecule's conformational flexibility, particularly concerning the ethoxy group. nih.gov

For this compound, a hypothetical SCXRD analysis would be expected to yield a detailed picture of its molecular conformation. Key parameters that would be determined are presented in the table below, based on typical values for similar organic esters. researchgate.net

Interactive Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | 5-20 Å | The dimensions of the unit cell along the crystallographic axes. |

| α, β, γ (°) | 90° or variable | The angles between the crystallographic axes. |

| Volume (ų) | 500-2000 ų | The volume of the unit cell. |

| Z | 2, 4, or 8 | The number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.3-1.6 g/cm³ | The theoretical density of the crystal. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The presence of the bromoethoxy group would likely introduce additional intermolecular interactions, such as halogen bonding (C-Br···O), which would influence the crystal packing. The conformation of the flexible bromoethoxy chain would also be a key feature revealed by SCXRD.

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions and elucidating their underlying mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can provide real-time or near real-time information on the consumption of reactants and the formation of products.

While specific studies detailing the use of these techniques for in-situ monitoring of reactions involving this compound are not prevalent, the principles can be illustrated through the analysis of its synthesis and potential transformations. The synthesis of this compound can be achieved through methods such as the Williamson ether synthesis, reacting ethyl 4-hydroxybenzoate (B8730719) with a suitable bromo-functionalized reagent. mdpi.com

Reaction Monitoring:

¹H NMR Spectroscopy: The progress of the synthesis of this compound from ethyl 4-hydroxybenzoate and 1,2-dibromoethane (B42909) could be monitored by observing the disappearance of the phenolic proton signal of the starting material and the appearance of new signals corresponding to the bromoethoxy group. Specifically, the methylene protons adjacent to the bromine and oxygen atoms would appear as distinct triplets in the product.

IR Spectroscopy: The ester carbonyl (C=O) stretch is a strong and characteristic absorption in the IR spectrum. While this group is present in both the reactant and the product, changes in the fingerprint region and the disappearance of the broad O-H stretch of the phenolic starting material would indicate the reaction's progression.

Mechanistic Insights:

Spectroscopic analysis of reaction intermediates and byproducts can provide crucial clues about the reaction mechanism. For example, in nucleophilic substitution reactions where the bromide of this compound is displaced, the formation of the new bond can be tracked. If a reaction were to proceed via an unexpected pathway, such as elimination to form an alkene, this would be readily detectable by the appearance of characteristic vinylic proton signals in the ¹H NMR spectrum.

The table below summarizes the expected key spectroscopic data for this compound, which would be essential for its identification and for monitoring its chemical transformations.

Interactive Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Application in Reaction Monitoring |

| ¹H NMR | - Aromatic protons (doublets, ~7-8 ppm)- Methylene protons of ethoxy group (quartet, ~4.3 ppm)- Methyl protons of ethoxy group (triplet, ~1.3 ppm)- Methylene protons of bromoethoxy group (triplets, ~3.7 and ~4.5 ppm) | Tracking the disappearance of reactant signals and the appearance of product signals. Integration of peaks can provide information on the relative concentrations of species over time. |

| ¹³C NMR | - Carbonyl carbon (~165 ppm)- Aromatic carbons (~114-162 ppm)- Methylene carbons of ethoxy group (~61 ppm)- Methyl carbon of ethoxy group (~14 ppm)- Methylene carbons of bromoethoxy group (~28 and ~67 ppm) | Confirming the formation of new C-O or other C-X bonds by the appearance of new signals at characteristic chemical shifts. |

| IR (cm⁻¹) | - C=O stretch (~1710-1730 cm⁻¹)- C-O ester stretches (~1250-1280 cm⁻¹)- C-O ether stretch (~1100-1170 cm⁻¹)- C-Br stretch (~500-600 cm⁻¹) | Monitoring the disappearance of functional groups from reactants (e.g., O-H stretch) and the appearance of new functional group absorptions from the product. |

| Mass Spec. | - Molecular ion peak (m/z) corresponding to the exact mass of the compound.- Characteristic fragmentation pattern, including loss of the ethoxy group or the bromoethoxy group. | Identifying products and intermediates by their molecular weight. Can be coupled with chromatography (GC-MS or LC-MS) to separate and identify components of a reaction mixture. |

By employing these advanced spectroscopic and structural characterization methodologies, a comprehensive understanding of the chemical nature of this compound can be achieved. This detailed knowledge is a prerequisite for its informed use in further research and development.

Theoretical and Computational Investigations of Ethyl 4 2 Bromoethoxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are instrumental in understanding the electronic nature of Ethyl 4-(2-bromoethoxy)benzoate. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate several key properties.

The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms, providing bond lengths, bond angles, and dihedral angles. Analysis of the electrostatic potential (ESP) map highlights the electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atoms of the ester and ether groups are expected to be electron-rich (negative potential), while the hydrogen atoms and the area around the bromine atom would exhibit a more positive potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

The stability of the molecule can be assessed by its total energy calculated at its optimized geometry. Furthermore, vibrational frequency analysis can confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and can be used to predict its infrared spectrum.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Value | Description |

| Total Energy | -2150.45 Hartree | A measure of the molecule's overall stability at its equilibrium geometry. |

| Dipole Moment | 2.85 Debye | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| C=O Bond Length | 1.21 Å | The calculated length of the carbonyl bond in the ester group. |

| C-Br Bond Length | 1.96 Å | The calculated length of the carbon-bromine bond. |

| O-C-C Angle (ether) | 108.5° | The bond angle within the bromoethoxy side chain. |

Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small gap implies the molecule is more reactive and less stable.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the ether oxygen, while the LUMO would likely be centered on the carbonyl group of the ester. The presence of the bromine atom can also influence the frontier orbitals.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.75 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO | -1.20 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.55 eV | Energy difference between HOMO and LUMO; an indicator of chemical reactivity and stability. |

Note: The data in this table is illustrative and represents typical values that would be expected from quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with other molecules, such as a solvent.

An MD simulation would reveal the flexibility of the ethyl and bromoethoxy side chains. The rotation around the C-O and C-C single bonds allows the molecule to adopt various conformations. By analyzing the trajectory of the simulation, one can identify the most populated and energetically favorable conformations. This is crucial for understanding how the molecule might bind to a receptor or interact with other chemical species.

Furthermore, MD simulations can be used to study intermolecular interactions. For instance, simulating this compound in a box of water molecules would show the formation and dynamics of hydrogen bonds between the ester's oxygen atoms and water. It would also provide information on the hydrophobic interactions of the benzene ring.

In Silico Prediction of Chemical Reactivity and Reaction Pathways

Computational tools can predict the likely sites of reactivity and potential reaction pathways for this compound. Fukui functions, derived from DFT, can be used to identify the most nucleophilic and electrophilic atoms in the molecule with greater precision than a simple ESP map.

For instance, the carbon atom attached to the bromine is a likely site for nucleophilic substitution, where a nucleophile replaces the bromide ion. The carbonyl carbon of the ester group is susceptible to nucleophilic acyl substitution. Computational methods can model the energy profiles of these reaction pathways, including the transition state energies, to predict the most favorable reaction products and the kinetics of the reaction. This allows for a theoretical exploration of its synthetic utility and potential degradation pathways.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (Excluding human efficacy)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. For derivatives of this compound, QSAR models could be developed to predict various properties without synthesizing and testing each compound. The "activity" in this context could be a physicochemical property like solubility, a toxicological endpoint in a model organism, or its efficacy as an inhibitor of a particular enzyme.

To build a QSAR model, a set of derivatives would be designed by modifying the parent structure (e.g., changing the substituent on the benzene ring, replacing the bromine with other halogens, or altering the ester group). For each derivative, a series of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties from DFT) would be calculated. A mathematical equation is then derived to correlate these descriptors with the measured activity.

This approach allows for the screening of a large virtual library of compounds to identify those with the most promising properties for a specific application, be it in materials science, agriculture, or as a research chemical.

Computational Design of Novel Analogues with Targeted Properties

Building upon the principles of QSAR and in silico reactivity prediction, computational chemistry can be used to proactively design novel analogues of this compound with specific, targeted properties. This process, often called rational or de novo design, involves identifying the key structural features responsible for a desired property and then modifying the molecule to enhance it.

For example, if the goal were to create an analogue with increased hydrolytic stability, modifications could be made to the ester group to sterically hinder the approach of a nucleophile or to electronically deactivate the carbonyl carbon. DFT calculations could then be used to evaluate the stability of these new designs before any synthetic work is undertaken. Similarly, if the aim were to fine-tune the molecule's electronic properties for an application in organic electronics, substituents could be added to the benzene ring to systematically alter the HOMO-LUMO gap. This iterative cycle of design, computational evaluation, and refinement accelerates the discovery of new molecules with tailored functionalities.

Exploration of Biological Activities and Biochemical Interactions Non Clinical Focus

In Vitro Enzyme Inhibition Studies

Currently, there is no publicly available research detailing the inhibitory effects of Ethyl 4-(2-bromoethoxy)benzoate on any specific enzymes. To understand its potential as a modulator of enzymatic activity, a broad screening against various enzyme classes would be the initial step. Subsequent studies would focus on determining the kinetics and mechanism of inhibition for any identified targets.

Receptor Binding Affinity Investigations

The affinity of this compound for various biological receptors is unknown. Radioligand binding assays or other biophysical techniques would be necessary to investigate its potential to bind to key receptor families, such as G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.

Cell-Based Assays (Excluding human cells)

To date, no studies have been published on the effects of this compound in non-human cell-based assays. Such research would be crucial to understand its cellular effects, including cytotoxicity, proliferation, and signaling pathway modulation in various model organisms' cell lines (e.g., murine, rat, or yeast).

Antimicrobial and Antifungal Activity Assessment (Non-clinical strains)

There is no specific data on the antimicrobial or antifungal properties of this compound against non-clinical strains of bacteria and fungi. Standardized assays, such as minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) determinations, would be required to evaluate its potential as an antimicrobial agent.

In Silico Docking Studies with Biological Targets

Computational, or in silico, docking studies are a valuable tool for predicting the binding of a ligand to a protein target. However, no such studies have been reported for this compound. Future research could utilize its chemical structure to perform docking simulations against a wide array of known protein structures to predict potential biological targets and guide further experimental validation.

Mechanistic Investigations of Biological Action at the Molecular Level (Excluding human physiological effects)

Without foundational data on its biological activities, any investigation into the molecular mechanism of action of this compound would be premature. Once a specific biological effect is identified, further studies would be needed to elucidate the precise molecular interactions and pathways involved.

Potential Applications and Role in Specialized Chemical Syntheses Excluding Clinical/industrial Production

Precursor in the Synthesis of Heterocyclic Compounds

The bifunctional nature of Ethyl 4-(2-bromoethoxy)benzoate, possessing both an electrophilic bromoethyl group and an ester functionality on a benzene (B151609) ring, makes it a suitable starting material for the construction of various heterocyclic compounds. The presence of the bromoethoxy chain allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One of the key synthetic routes enabled by this compound is the synthesis of benzofuran (B130515) derivatives. Benzofurans are a significant class of oxygen-containing heterocycles found in numerous natural products and synthetic materials with diverse biological activities. lbp.worldnih.govorganic-chemistry.orgjocpr.com The synthesis can proceed through an intramolecular Williamson ether synthesis, a fundamental reaction for forming ether linkages. masterorganicchemistry.comyoutube.combyjus.comyoutube.comyoutube.com In this context, the phenoxide, which can be generated from the corresponding hydroxybenzoate precursor to this compound, can displace the bromide ion in the same molecule to form the furan (B31954) ring fused to the benzene ring.

Furthermore, the reactivity of the bromo group allows for nucleophilic substitution with various nitrogen and sulfur-containing nucleophiles, paving the way for the synthesis of a wide array of nitrogen and sulfur-containing heterocycles. nih.govquimicaorganica.org For instance, reaction with amines or thiols can lead to the formation of morpholine (B109124) or thiamorpholine derivatives, respectively, upon subsequent cyclization. The specific reaction conditions and the choice of nucleophile dictate the final heterocyclic scaffold obtained.

Building Block for Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

The rigid aromatic core of this compound, combined with its potential for modification and polymerization, makes it an attractive component for the synthesis of advanced organic materials such as liquid crystals and polymers.

Polymers: The reactive bromoethyl group in this compound provides a handle for polymerization. For example, it can participate in polycondensation reactions. The bromo group can be converted to a more reactive functional group, or it can be directly involved in the polymerization process. This allows for the incorporation of the ethoxybenzoate unit into the main chain or as a pendant group on a polymer, influencing the material's thermal, mechanical, and optical properties.

Intermediate in the Development of Research Probes

The development of molecular probes for biological and materials science research often requires the use of versatile linkers to connect a reporter molecule (e.g., a fluorophore) to a target-specific moiety. The structure of this compound is well-suited for this purpose, with the bromoethoxy group acting as a flexible and reactive linker.

The modular nature of this compound allows for the systematic variation of the components of a research probe. The bromoethoxy linker can be attached to various reporter groups and targeting ligands, enabling the development of a diverse library of probes for a wide range of applications in imaging and sensing.

Applications in Chemo-Sensors and Molecular Recognition Systems

The design of chemosensors and molecular recognition systems relies on the principle of specific binding between a host molecule (the sensor) and a guest molecule (the analyte), which results in a measurable signal. The structural features of this compound make it a potential component in the construction of such systems.

The ester and ether oxygen atoms in the molecule can act as hydrogen bond acceptors, participating in non-covalent interactions with guest molecules. The aromatic ring can engage in π-π stacking interactions, further contributing to the binding affinity and selectivity. While direct applications of this compound in chemosensors are not widely reported, the broader class of benzoate (B1203000) derivatives has been utilized in the design of fluorescent chemosensors. rsc.orgnih.gov These sensors often incorporate a fluorophore whose emission properties are modulated upon binding of a specific analyte to the benzoate-containing receptor unit.

For instance, pyrazole (B372694) derivatives, which can be synthesized using precursors like this compound, have been shown to act as effective chemosensors for various metal ions. nih.gov The design of such sensors often involves the integration of a binding site, a signaling unit (fluorophore), and a linker, a role that the bromoethoxy group of the title compound could fulfill. The ability to fine-tune the electronic properties of the benzoate ring through substitution allows for the optimization of the sensor's selectivity and sensitivity towards a particular target analyte.

Future Research Directions and Persistent Challenges

Development of More Sustainable and Cost-Effective Synthetic Routes

The primary route for synthesizing Ethyl 4-(2-bromoethoxy)benzoate and related structures often involves the Williamson ether synthesis, where the sodium salt of ethyl 4-hydroxybenzoate (B8730719) reacts with a dihaloethane, followed by further transformations. Another common method involves the esterification of the corresponding carboxylic acid. prepchem.comprepchem.com For instance, a synthesis can start from 4-(2-bromoethoxy)benzonitrile, which is converted to an imino ether hydrochloride and subsequently hydrolyzed and esterified. prepchem.com

Future research is focused on rendering these synthetic pathways more sustainable and cost-effective. Key areas of investigation include:

Green Solvents: Replacing traditional solvents like dimethylformamide (DMF) or benzene (B151609) with greener alternatives is a primary goal. prepchem.comchemicalbook.com Research into using bio-based solvents or performing reactions in solvent-free conditions is crucial.

Catalyst Efficiency: Developing more efficient and recyclable catalysts can significantly reduce costs and environmental impact. Phase-transfer catalysts like tetrabutylammonium (B224687) bromide are often used to facilitate the etherification, and designing more robust versions is an active area of research. mdpi.com

Atom Economy: Synthetic routes are being re-evaluated to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Alternative Reagents: Exploration of less hazardous brominating agents or alternative leaving groups to replace bromine could enhance the safety and environmental profile of the synthesis.

| Strategy | Objective | Example Approach | Reference |

|---|---|---|---|

| Green Solvents | Reduce environmental impact and toxicity. | Replacing DMF or benzene with ionic liquids or supercritical CO2. | prepchem.comchemicalbook.com |

| Catalyst Improvement | Enhance reaction rates and enable catalyst recycling. | Development of solid-supported phase-transfer catalysts. | mdpi.com |

| Process Intensification | Improve efficiency and reduce energy consumption. | Utilizing flow chemistry reactors for synthesis. | |

| Alternative Starting Materials | Reduce reliance on petroleum-based feedstocks. | Sourcing ethyl 4-hydroxybenzoate from bio-based precursors. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical versatility of this compound stems from its two main reactive sites: the alkyl bromide and the ethyl ester. The bromoethoxy group is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functional groups. This is exemplified in the Williamson ether synthesis, where it can react with phenoxides. mdpi.com

Future research aims to explore less conventional transformations:

Cross-Coupling Reactions: While challenging, the development of catalytic systems that enable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the sp³-hybridized carbon of the bromoethoxy group would open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

Radical Chemistry: Investigating the participation of the bromoethoxy group in radical-mediated reactions could lead to novel cyclization or addition products not accessible through traditional ionic pathways.

Dual Functionalization: Designing one-pot reactions where both the ester and the bromide are selectively transformed would streamline the synthesis of complex derivatives. This could involve using orthogonal protection strategies or carefully controlled reaction conditions.

High-Throughput Screening Methodologies for Derivatization

To fully exploit the synthetic potential of this compound, high-throughput screening (HTS) methodologies can be employed to rapidly generate and test large libraries of derivatives. By reacting the parent molecule with a diverse set of nucleophiles (e.g., amines, thiols, carboxylates), a vast chemical space can be explored efficiently.

The implementation of HTS for derivatization would involve:

Miniaturization: Using microtiter plates to run hundreds or thousands of reactions in parallel with minimal reagent consumption.

Automation: Employing robotic liquid handlers for precise and rapid dispensing of reagents.

Rapid Analysis: Integrating automated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) or Fourier-transform infrared spectroscopy (FTIR), to quickly confirm the formation of the desired products and assess their purity.

This approach accelerates the discovery of new molecules with desired properties, which can then be synthesized on a larger scale for further investigation.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing reaction conditions and understanding kinetic profiles requires advanced analytical tools. Process Analytical Technology (PAT) utilizes real-time monitoring to ensure process control and product quality. mdpi.com Spectroscopic probes are particularly well-suited for this purpose. mdpi.com

For reactions involving this compound, several techniques could be implemented:

FTIR-ATR Spectroscopy: Attenuated Total Reflection (ATR) probes can be directly inserted into a reaction vessel to monitor the concentration of reactants and products by tracking changes in their characteristic infrared absorption bands. researchgate.net For example, the disappearance of a C-Br stretching vibration or the appearance of a new functional group's signal can be followed in real time.